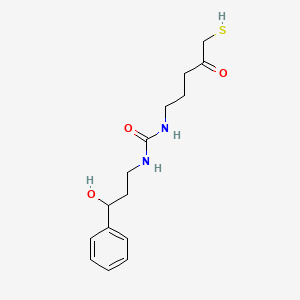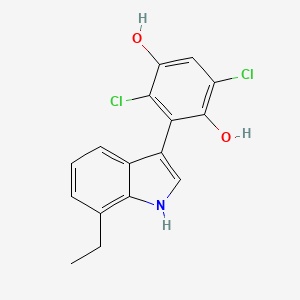
2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol is a complex organic compound that features both indole and benzene ring systems. The presence of chlorine atoms and hydroxyl groups on the benzene ring, along with an ethyl group on the indole ring, makes this compound unique. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the chlorine and hydroxyl groups can influence the compound’s reactivity and binding affinity. These interactions can lead to the modulation of cellular processes, such as enzyme inhibition or activation, and impact biological functions .
類似化合物との比較
Similar Compounds
2,5-Dichloro-1,4-dimethylbenzene: Similar structure but lacks the indole ring.
2,3-Dichloroethylbenzene: Similar structure but different substitution pattern on the benzene ring.
Indole-3-acetic acid: Contains the indole ring but lacks chlorine and hydroxyl groups
Uniqueness
2,5-Dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol is unique due to the combination of indole and benzene rings with specific substitutions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
668474-64-4 |
|---|---|
分子式 |
C16H13Cl2NO2 |
分子量 |
322.2 g/mol |
IUPAC名 |
2,5-dichloro-3-(7-ethyl-1H-indol-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C16H13Cl2NO2/c1-2-8-4-3-5-9-10(7-19-15(8)9)13-14(18)12(20)6-11(17)16(13)21/h3-7,19-21H,2H2,1H3 |
InChIキー |
XBLYEOAOIRXART-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=CC(=C3O)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)
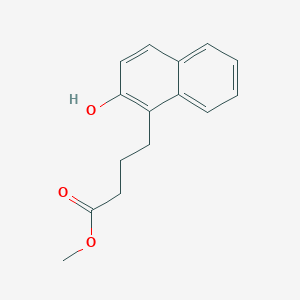

![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)

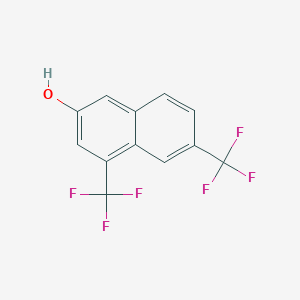
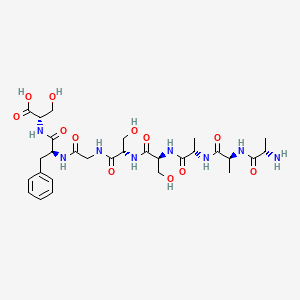
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
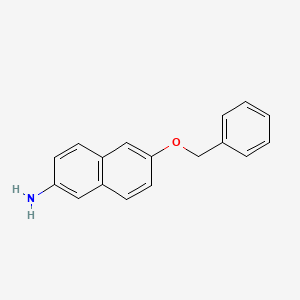
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)



